N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide - 2034491-34-2

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide

Catalog Number: EVT-3118843
CAS Number: 2034491-34-2
Molecular Formula: C14H11N3O2S
Molecular Weight: 285.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pexidartinib

  • Compound Description: Pexidartinib is a tyrosine kinase inhibitor used to treat tenosynovial giant cell tumor (TGCT). It exists as a dihydrochloride salt, and its dihydrate form has been structurally characterized. In its molecular structure, both the central pyridine nitrogen and the pyrrolopyridine nitrogen are protonated. []

BMS-566419

  • Compound Description: BMS-566419 is a potent acridone-based inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). Developed as a potential alternative to mycophenolate mofetil (MMF) for treating transplant rejection, BMS-566419 aims to provide similar efficacy with potentially reduced gastrointestinal toxicity. []

1-Phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound's crystal structure has been determined and reported in the literature. It is characterized by a thiophene ring attached to a pyrazole ring, which is further substituted with various groups. []

4-Methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide

  • Compound Description: This compound was synthesized as part of an effort to develop new c-Met inhibitors. It incorporates structural elements, such as the “5 atoms regulation” and a long chain capable of hydrogen bonding, found in other c-Met inhibitors. []

N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide

  • Compound Description: This compound, also known as LCI699, is a selective CYP11B2 (aldosterone synthase) inhibitor. It lowers aldosterone levels in humans and has shown promise as a potential treatment for hypertension. []

2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Compound Description: This compound is a polyheterocyclic molecule synthesized via a one-pot Ugi-Zhu three-component reaction coupled with a cascade cyclization sequence. The synthesis utilizes ytterbium(III) triflate as a Lewis acid catalyst and microwave heating for improved yield and reaction time. []

3-[(4-Benzylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione

  • Compound Description: Crystallographic analysis of this compound reveals two independent molecules (A and B) in its asymmetric unit, both with a partially disordered thiophene ring. The molecule adopts a V-shaped conformation due to the dihedral angles between the oxadiazole thione ring, the thiophene ring, and the piperazine ring. []

2-Amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazin-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5alfa]pyrimidine-3-carboxamide

  • Compound Description: This compound, designated as IG-32, is identified as a potent ATR kinase inhibitor. It features a complex structure with multiple heterocycles, including a pyrazolo[1,5alfa]pyrimidine core. []

2-[2-Hydroxy-3-(pyridin-3-yl-methyl)amino]propoxybenzaldehyde-O-(substituted) Benzyl Oximes

  • Compound Description: This group of oxime ether-substituted aryloxypropanolamines represents a class of compounds structurally related to the active metabolite of sarpogrelate (compound 2 in the original study). They exhibit binding affinities towards 5-HT2A serotonergic receptors and, to a lesser extent, 5-HT1A receptors and α1-adrenoceptors. Their selectivity profiles are similar to that of sarpogrelate. []

2‐(Methacryloyloxy)ethyl‐6‐amino‐5‐cyano‐2‐methyl‐4‐(thiophen‐2‐yl)‐4H‐pyran‐3‐carboxylate (ACMP)

  • Compound Description: Synthesized through a one-pot three-component reaction, ACMP's structure has been confirmed by single-crystal XRD. Hirshfeld surface analysis reveals H···H, O−H···N, and N−H···O interactions as major contributors to its crystal packing. Molecular docking studies indicate potential binding affinity for COVID‐19 Mpro and spike protease due to interactions like H-bonds, pi-alkyl, and pi-pi stacking with the active sites. []

((E)-{5-[(E)-(Pyridin-3-ylimino)methyl]thiophen-2-yl}methylidene)pyridin-3-amine

  • Compound Description: This six-membered ring azomethine compound forms a three-dimensional network in its crystal structure due to hydrogen bonding and π-stacking interactions. It exists as the thermodynamically favored E regioisomer with antiperiplanar pyridine substituents. []

3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione

  • Compound Description: Characterized by spectroscopic methods (FT-IR, Laser-Raman, and NMR) and theoretical calculations, this potential bioactive agent contains a thiophene ring linked to an oxadiazole ring. [] The thiophene ring shows disorder in its crystal structure, adopting two orientations with a specific occupancy ratio. []

4-(3-Phenylallylideneamino)-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one

  • Compound Description: This compound is a derivative of 2,4-dihydro-[1,2,4]-triazol-3-one, synthesized through a reaction with an aldehyde. Its structure has been confirmed through various spectroscopic methods and single-crystal X-ray diffraction. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This series of derivatives was synthesized to explore their antibacterial activity. These molecules are characterized by a pyridinyl-imidazole core structure linked to an oxetane ring via a methylene bridge. The amide moiety is further substituted with various groups. []

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

  • Compound Description: This class of quinazolinone derivatives has been investigated for its anticancer potential. These molecules feature a quinazolinone core with a pyridine ring and a substituted phenylthiazole moiety. Several derivatives showed promising in vitro activity against HT-29 human colorectal adenocarcinoma cells. []

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

  • Compound Description: AZD5305 is a highly potent and selective PARP1 inhibitor designed to trap PARP1-DNA complexes. It demonstrates superior selectivity for PARP1 over PARP2 and other PARP family members, potentially mitigating toxicity concerns associated with less selective PARP inhibitors. []

5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Compound Description: The crystal structure of this compound reveals a planar pyrazolopyridine ring system with a disordered thiophene ring. The molecule forms chains through N—H⋯N hydrogen bonds in the crystal lattice, exhibiting a centrosymmetric R 2 2(8) graph-set motif. []

2-Methoxy-5-arylamido-N-(pyridin-3-ylmethyl)benzamides

  • Compound Description: This series of benzamide derivatives was explored for anti-platelet aggregation activity. Several compounds exhibited potent inhibitory effects against agonists like adenosine diphosphate (ADP), arachidonic acid (AA), and collagen, suggesting potential as antithrombotic agents. []

((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide) (9b)

  • Compound Description: Compound 9b is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor that demonstrates neuroprotective effects in a rat model of Alzheimer's disease induced by amyloid-β1-42 (Aβ1-42). It improves learning and memory deficits, reduces oxidative stress, and decreases neuronal apoptosis. []

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides

  • Compound Description: This series of compounds was designed as potential succinate dehydrogenase inhibitors, inspired by the fungicide boscalid. Several compounds exhibited strong fungicidal activity against Sclerotinia sclerotiorum and moderate activity against Botrytis cinerea. []

2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides

  • Compound Description: This series of compounds are 1,2,4-triazole derivatives synthesized and characterized for their physicochemical properties. The series explores various substitutions on the acetohydrazide moiety to understand their impact on these properties. []

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

  • Compound Description: RS4690 is a novel dishevelled 1 (DVL1) inhibitor identified through virtual screening studies. It disrupts the interaction between DVL1 and Frizzled receptors, inhibiting the WNT/β-catenin pathway, which is often dysregulated in cancer cells. The (S)-enantiomer of RS4690 exhibits better potency compared to the (R)-enantiomer. []

2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996)

  • Compound Description: CHR-3996 is a potent and selective class I histone deacetylase (HDAC) inhibitor. It exhibits good oral bioavailability and has shown promising antitumor activity in preclinical models. []

1-{[3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione

  • Compound Description: The crystal structure of this compound has been determined. It features an isoxazole ring that adopts an envelope conformation. The molecule forms chains through C—H⋯O hydrogen bonds in the crystal lattice. []

Ethyl 5-methyl-3-[11-(pyridin-2-yl)-6,11-dihydro-6,11-epoxydibenzo[b,e]oxepin-6-yl]isoxazole-4-carboxylate

  • Compound Description: This compound, resulting from the rearrangement of an anthracenyl isoxazole, features a bicyclic acetal structure. The molecule has two almost co-planar ring systems with a fold angle of 102.17(5)°. []

[Bis{μ2-N2,N6-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide}dichloridonickel(II)]

  • Compound Description: This nickel(II) complex features a two-dimensional grid-like structure. The nickel atom is coordinated by four pyridine nitrogens from the bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide ligands and two chloride ions. []
  • Compound Description: This compound is a thiophene derivative synthesized and characterized using X-ray crystallography. Its structural features, including a thiophene ring and a pyrazolo[3,4-b]pyridine moiety, have been studied. []
  • Compound Description: 3,5-AB-CHMFUPPYCA and its regioisomer were synthesized and characterized to clarify the misidentification of a 'research chemical'. The presence of the pyrazole core in these compounds suggests a possible bioisosteric replacement for the indazole ring found in synthetic cannabinoids. []

5-{3-[2,6-Dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}-N-(11-hydroxyundecyl)isoxazole-3-carboxamide

  • Compound Description: This compound, a derivative of antiviral 'WIN compounds', has been structurally characterized using X-ray crystallography. The crystal structure reveals the presence of a water molecule, forming a hemihydrate. []

catena-Poly[[[diaquazinc]-bis{μ-N2,N6-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide}] dinitrate]

  • Compound Description: This zinc(II) complex forms a one-dimensional double-chain structure with 32-membered rings. The zinc ion is coordinated by four nitrogen atoms from the bridging ligands and two water molecules. []

(Z)-5-fluoro-3-(phenyl((5-(pyridin-3-ylmethyl)thiophen-2-yl)amino)methylene)indolin-2-one

  • Compound Description: The crystal structure of this compound has been elucidated. The indole and thiophene rings are not coplanar. Intramolecular and intermolecular N-H…O hydrogen bonds and C-H…π interactions contribute to the crystal packing. []

3-(5-Aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

  • Compound Description: Two isostructural compounds in this series, featuring a thiophene ring linked to a pyrazole ring via a prop-2-en-1-one linker, were studied. The thiophene unit shows disorder over two orientations. []

(E)-Benzaldehyde O-{[3-(pyridin-3-yl)isoxazol-5-yl]methyl}oxime

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit. The pyridine and benzene rings show significant twists relative to each other. The crystal packing is stabilized by weak C—H⋯N interactions. []

N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617)

  • Compound Description: MK-8617 is a potent, selective, and orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) being developed for the treatment of anemia. []

[N-methyl-11C]-3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine

  • Compound Description: This compound, also known as [11C]R121920, is a radiolabeled version of R121920, a highly selective CRF1 antagonist. It's used as a potential PET ligand for imaging CRF1 receptors in vivo. []

Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS)

  • Compound Description: phpy2NS is a ligand designed for complexation with Group 12 elements. Its structure, elucidated using X-ray crystallography, reveals the presence of a triazole ring linked to a pyridine ring and a thioacetate ester group. [, ]

1-(2-Hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

  • Compound Description: AMG 458 is a potent, selective, and orally bioavailable inhibitor of the c-Met receptor tyrosine kinase. It demonstrates significant antitumor activity in preclinical models without causing significant weight loss. []

N′-[(5-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(thiophen-2-yl)methylidene]benzohydrazide

  • Compound Description: The crystal structure of this compound features two independent molecules in the asymmetric unit, both exhibiting an envelope conformation stabilized by an intramolecular N—H⋯O hydrogen bond. Intermolecular N—H⋯O hydrogen bonds connect the molecules into chains, further linked by weak C—H⋯O and C—H⋯N interactions. []

5′′‐Chloro‐N‐[(5,6‐dimethoxypyridin‐2‐yl)methyl]‐2,2′:5′,3′′‐terpyridine‐3′‐carboxamide (MK‐1064)

  • Compound Description: MK‐1064 is a potent and selective orexin 2 receptor antagonist (2‐SORA) under development for the treatment of insomnia. [, ]

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate (AZD-9668)

  • Compound Description: This compound is a crystalline form of the tosylate salt of a neutrophil elastase inhibitor. This specific form, Form A, is designed to improve physical properties compared to the free base. []

Properties

CAS Number

2034491-34-2

Product Name

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32

InChI

InChI=1S/C14H11N3O2S/c18-14(12-3-4-17-19-12)16-8-10-6-11(9-15-7-10)13-2-1-5-20-13/h1-7,9H,8H2,(H,16,18)

InChI Key

UWPMQLONMSPZFX-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.